Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide
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Overview
Description
Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and medicine. This specific compound is characterized by the presence of a tert-butyl group, a dimethylcarbamoyloxy group, and an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The process involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a tertiary amine and an alkyl halide.
Reaction Conditions: The reaction is typically carried out in a solvent such as acetone or ethanol, under reflux conditions. The temperature is maintained between 50-100°C.
Quaternization: The tertiary amine reacts with the alkyl halide to form the quaternary ammonium salt. The reaction is usually complete within a few hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.
Continuous Monitoring: The reaction conditions are continuously monitored to ensure optimal yield and purity.
Automated Purification: Advanced purification techniques such as automated column chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in a polar solvent such as water or ethanol.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reaction is carried out at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and others are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted ammonium compounds, alkenes, and various oxidized or reduced derivatives.
Scientific Research Applications
Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and elimination reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical agent, particularly in the treatment of infections.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This mechanism is particularly effective against bacteria and other microorganisms.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetraethylammonium Iodide: Known for its use in organic synthesis and as a phase transfer catalyst.
Uniqueness
Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide is unique due to the presence of the tert-butyl and dimethylcarbamoyloxy groups, which enhance its stability and reactivity. These structural features make it particularly effective in certain chemical reactions and applications.
Properties
CAS No. |
63981-81-7 |
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Molecular Formula |
C16H27IN2O2 |
Molecular Weight |
406.30 g/mol |
IUPAC Name |
[5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C16H27N2O2.HI/c1-16(2,3)12-9-10-14(20-15(19)17(4)5)13(11-12)18(6,7)8;/h9-11H,1-8H3;1H/q+1;/p-1 |
InChI Key |
ZAFFTPYEJOWYJA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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